5-{2-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide
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Overview
Description
3-(2-((4-CL-BENZYL)OXY)PH)N’-(4-METHOXYBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole core, which is often associated with significant biological activities, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((4-CL-BENZYL)OXY)PH)N’-(4-METHOXYBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The process generally includes the following steps:
Formation of the Pyrazole Core: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Benzylation: The pyrazole derivative is then subjected to benzylation using 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Methoxylation: The benzylated pyrazole is further reacted with 4-methoxybenzaldehyde to introduce the methoxybenzylidene group.
Final Assembly: The final step involves the condensation of the intermediate with carbohydrazide to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-((4-CL-BENZYL)OXY)PH)N’-(4-METHOXYBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2-((4-CL-BENZYL)OXY)PH)N’-(4-METHOXYBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound’s pyrazole core is known for its potential therapeutic properties, making it a candidate for drug development.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: The compound may find use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(2-((4-CL-BENZYL)OXY)PH)N’-(4-METHOXYBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole core can bind to active sites of enzymes, inhibiting their activity or modulating their function. The benzyl and methoxybenzylidene groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BUTOXYPHENOXY)-N’-(4-((4-CL-BENZYL)OXY)-3-METHOXYBENZYLIDENE)ACETOHYDRAZIDE
- 2-((1,1’-BIPHENYL)-4-YLOXY)-N’-(4-((4-CL-BENZYL)OXY)BENZYLIDENE)PROPANOHYDRAZIDE
- 2-(4-BUTYLPHENOXY)-N’-(4-HYDROXY-3-METHOXYBENZYLIDENE)ACETOHYDRAZIDE
Uniqueness
Compared to similar compounds, 3-(2-((4-CL-BENZYL)OXY)PH)N’-(4-METHOXYBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. The presence of both benzyl and methoxybenzylidene groups, along with the pyrazole core, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C25H21ClN4O3 |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
3-[2-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H21ClN4O3/c1-32-20-12-8-17(9-13-20)15-27-30-25(31)23-14-22(28-29-23)21-4-2-3-5-24(21)33-16-18-6-10-19(26)11-7-18/h2-15H,16H2,1H3,(H,28,29)(H,30,31)/b27-15+ |
InChI Key |
MMGZTHPIAKVAOU-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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